molecular formula C18H16ClNO5 B038666 Fenoxaprop-ethyl, (-)- CAS No. 113776-20-8

Fenoxaprop-ethyl, (-)-

Cat. No. B038666
M. Wt: 361.8 g/mol
InChI Key: PQKBPHSEKWERTG-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fenoxaprop-ethyl, (-)- is a selective herbicide used to control grass weeds in crops such as wheat, barley, and rice. It belongs to the chemical family of aryloxyphenoxypropionates and is known for its high efficacy against annual grasses. The purpose of

Mechanism Of Action

Fenoxaprop-ethyl, (-)- works by inhibiting the synthesis of fatty acids in the target plant, leading to the disruption of cell membrane integrity and eventual death of the plant. This mechanism of action is specific to grass weeds and does not affect broadleaf plants.

Biochemical And Physiological Effects

Fenoxaprop-ethyl, (-)- has been shown to affect the metabolism of target plants, leading to the accumulation of toxic metabolites and eventual death of the plant. It has also been found to affect the photosynthetic process in target plants, leading to reduced growth and yield.

Advantages And Limitations For Lab Experiments

Fenoxaprop-ethyl, (-)- is a highly effective herbicide that can be used to control a wide range of grass weeds. It is also relatively safe to use and has a low toxicity profile. However, its effectiveness can be reduced in certain environmental conditions, such as drought or high temperatures. In addition, its use can lead to the development of herbicide-resistant weeds, which can be a significant problem in agriculture.

Future Directions

There are several future directions for research on Fenoxaprop-ethyl, (-)-. One area of research is the development of new formulations that can improve its effectiveness under different environmental conditions. Another area of research is the development of new herbicides that can be used in combination with Fenoxaprop-ethyl, (-)- to reduce the development of herbicide-resistant weeds. Finally, research is needed to better understand the biochemical and physiological effects of Fenoxaprop-ethyl, (-)- on target plants, which can help to improve its efficacy and reduce its environmental impact.
In conclusion, Fenoxaprop-ethyl, (-)- is a highly effective herbicide that has been extensively studied for its herbicidal properties. Its mechanism of action is specific to grass weeds and does not affect broadleaf plants, making it a valuable tool in crop protection programs. However, its use can lead to the development of herbicide-resistant weeds, which is a significant problem in agriculture. Further research is needed to develop new formulations and to better understand the biochemical and physiological effects of Fenoxaprop-ethyl, (-)- on target plants.

Synthesis Methods

Fenoxaprop-ethyl, (-)- can be synthesized using a multi-step process involving the reaction of 2-chloro-1-(3-chloro-4-(trifluoromethyl)phenoxy)propan-2-ol with sodium hydroxide and 2-(2-ethoxyethoxy)acetic acid. The resulting product is then purified and crystallized to obtain Fenoxaprop-ethyl, (-)- in its pure form.

Scientific Research Applications

Fenoxaprop-ethyl, (-)- has been extensively studied for its herbicidal properties and has been found to be highly effective against a wide range of annual grasses. It has been used in crop protection programs to increase crop yields and reduce weed competition. Fenoxaprop-ethyl, (-)- has also been studied for its environmental impact and has been found to have a low toxicity profile.

properties

CAS RN

113776-20-8

Product Name

Fenoxaprop-ethyl, (-)-

Molecular Formula

C18H16ClNO5

Molecular Weight

361.8 g/mol

IUPAC Name

ethyl (2S)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate

InChI

InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3/t11-/m0/s1

InChI Key

PQKBPHSEKWERTG-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)[C@H](C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl

SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl

Other CAS RN

113776-20-8

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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